Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo[(2,2’,4,6,6’-penta-tert-butyl-4’-ethynyl[1,1’-biphenyl]-3-yl)oxy]acetate is a complex organic compound characterized by its unique structure, which includes multiple tert-butyl groups and an ethynyl group attached to a biphenyl core
Vorbereitungsmethoden
The synthesis of Oxo[(2,2’,4,6,6’-penta-tert-butyl-4’-ethynyl[1,1’-biphenyl]-3-yl)oxy]acetate typically involves multiple steps, starting with the preparation of the biphenyl core. The tert-butyl groups are introduced through Friedel-Crafts alkylation reactions, while the ethynyl group can be added via Sonogashira coupling. The final step involves the esterification of the biphenyl derivative with oxoacetic acid under acidic conditions to yield the target compound.
Analyse Chemischer Reaktionen
Oxo[(2,2’,4,6,6’-penta-tert-butyl-4’-ethynyl[1,1’-biphenyl]-3-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Oxo[(2,2’,4,6,6’-penta-tert-butyl-4’-ethynyl[1,1’-biphenyl]-3-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Oxo[(2,2’,4,6,6’-penta-tert-butyl-4’-ethynyl[1,1’-biphenyl]-3-yl)oxy]acetate involves its interaction with specific molecular targets. The compound’s bulky tert-butyl groups and ethynyl moiety allow it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other biphenyl derivatives, Oxo[(2,2’,4,6,6’-penta-tert-butyl-4’-ethynyl[1,1’-biphenyl]-3-yl)oxy]acetate is unique due to its combination of tert-butyl and ethynyl groups. Similar compounds include:
Biphenyl-4-carboxylic acid: Lacks the tert-butyl and ethynyl groups, making it less bulky.
4,4’-Di-tert-butylbiphenyl: Contains tert-butyl groups but lacks the ethynyl and ester functionalities.
Ethynylbiphenyl: Contains the ethynyl group but lacks the tert-butyl groups and ester functionality.
Eigenschaften
CAS-Nummer |
150600-63-8 |
---|---|
Molekularformel |
C36H49O4- |
Molekulargewicht |
545.8 g/mol |
IUPAC-Name |
2-oxo-2-[2,4,6-tritert-butyl-3-(2,6-ditert-butyl-4-ethynylphenyl)phenoxy]acetate |
InChI |
InChI=1S/C36H50O4/c1-17-21-18-22(32(2,3)4)26(23(19-21)33(5,6)7)27-24(34(8,9)10)20-25(35(11,12)13)29(28(27)36(14,15)16)40-31(39)30(37)38/h1,18-20H,2-16H3,(H,37,38)/p-1 |
InChI-Schlüssel |
DJBYMUXVCFMMNT-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1C2=C(C(=C(C=C2C(C)(C)C)C(C)(C)C)OC(=O)C(=O)[O-])C(C)(C)C)C(C)(C)C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.